2,2-Diethoxypropanenitrile

説明

2,2-Diethoxypropionitrile can be prepared by the reaction of orthoacetic acid ethyl ester with HCN.

生物活性

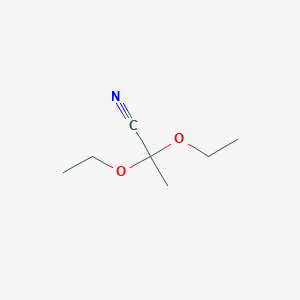

2,2-Diethoxypropanenitrile (also known as 2,2-diethoxypropionitrile) is an organic compound with the molecular formula C₇H₁₃NO₂. It has garnered interest in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a nitrile group (-C≡N) and two ethoxy groups (-OCH₂CH₃) attached to a propane backbone. The presence of these functional groups influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various chemical reactions. One notable method involves the reaction of ethyl cyanoacetate with ethanol in the presence of a base, leading to the formation of the compound with moderate yields .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating new thiophene and thiadiazole derivatives found that certain modifications to the structure of propanenitrile compounds enhanced their antimicrobial efficacy against various bacterial strains .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In a patent related to alkynyl alcohols as kinase inhibitors, it was suggested that compounds similar to this compound could inhibit pathways associated with inflammation, particularly those mediated by NIK (NF-kappa B-inducing kinase) . This inhibition plays a crucial role in treating inflammatory disorders.

The biological activity of this compound may be attributed to several mechanisms:

- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in inflammatory pathways. By inhibiting these kinases, it can potentially reduce inflammation and related symptoms.

- Antimicrobial Mechanism : The nitrile group in this compound may interact with microbial enzymes or cellular structures, disrupting their function and leading to antimicrobial effects.

Case Study 1: Antimicrobial Evaluation

In a study published in RSC Advances, the antimicrobial activity of compounds derived from this compound was evaluated against various pathogens. The results demonstrated that certain derivatives exhibited promising activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Inhibition of Inflammatory Pathways

A patent application highlighted the use of compounds related to this compound in inhibiting NIK-mediated pathways. Experimental data showed that these compounds could significantly reduce pro-inflammatory cytokine production in vitro, indicating their potential therapeutic value in treating inflammatory diseases .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₁₃NO₂ |

| Antimicrobial Activity | Effective against Staphylococcus aureus, E. coli |

| Anti-inflammatory Potential | Inhibits NIK-mediated pathways |

| Synthesis Method | Reaction of ethyl cyanoacetate with ethanol |

科学的研究の応用

Applications in Organic Synthesis

1. Synthesis of Pyrimidines

DEPN serves as a valuable intermediate in the synthesis of pyrimidines, which are crucial for RNA and DNA synthesis. Pyrimidines are essential building blocks in biomedical research and drug development. Recent studies have demonstrated the efficiency of DEPN in forming pyrimidine derivatives through reactions involving carbodiimides, which can be derived from DEPN .

2. Formation of Carbodiimides

Carbodiimides are important reagents in organic synthesis for coupling reactions. DEPN can be converted into various carbodiimide derivatives, enabling the formation of N-heterocycles that are significant in medicinal chemistry. For instance, reactions using DEPN have shown high yields when treated with trimethylsilyl chloride (TMSCl) under optimized conditions .

Pharmaceutical Applications

1. Drug Development

The ability of DEPN to facilitate the synthesis of complex nitrogen-containing compounds makes it a candidate for drug development. Its derivatives have been explored for their potential therapeutic effects, particularly in developing antiviral and anticancer agents.

2. Molecular Machine Learning

Recent advancements in machine learning applications have highlighted how DEPN can be integrated into computational models to predict biological activity. This approach enhances drug design by allowing researchers to simulate interactions between DEPN derivatives and biological targets .

Materials Science Applications

1. Polymer Chemistry

DEPN has been investigated as a monomer for producing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance materials.

2. Coatings and Adhesives

Due to its chemical stability and reactivity, DEPN is also utilized in formulating coatings and adhesives that require robust performance under various environmental conditions.

Case Studies

特性

IUPAC Name |

2,2-diethoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-9-7(3,6-8)10-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFCLGADWIWYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340693 | |

| Record name | 2,2-Diethoxypropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56011-12-2 | |

| Record name | 2,2-Diethoxypropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Diethoxypropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,2-Diethoxypropionitrile considered a safer alternative in the synthesis of Lanabecestat?

A1: The research highlights that using commercially available 2,2-Diethoxypropionitrile as a starting material offers safety advantages compared to the previous synthetic route []. While the paper doesn't delve into the specifics of the previous route or the hazards associated with it, it explicitly mentions that 2,2-Diethoxypropionitrile is safer to manufacture and handle. Additionally, the new route eliminates the need for highly toxic hydrogen sulfide gas, further contributing to a safer working environment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。